4-硝基苯基 2-乙酰氨基-3,4,6-三-O-乙酰-2-脱氧-α-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

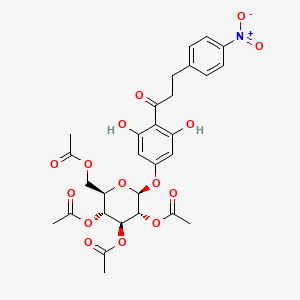

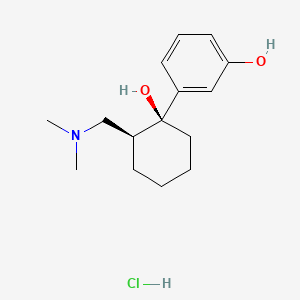

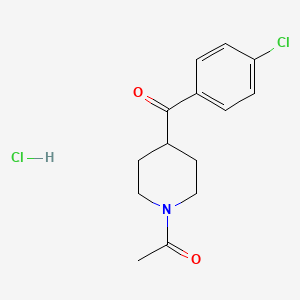

4-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a versatile analytical tool used in studying the intricacies of β-N-Acetylglucosaminidases . As a pivotal substrate, this compound unravels the profound complexities associated with β-N-acetylglucosaminidases .

Synthesis Analysis

The synthesis of 4-nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha- and beta-D-mannopyranosides were prepared from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose . Chemoselective reduction of both azides with hydrogen sulfide readily afforded 4-nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-alpha-D- and -beta-D-mannopyranosides in higher yields than reduction with triphenylphosphine or a polymer-supported triarylphosphine .

Molecular Structure Analysis

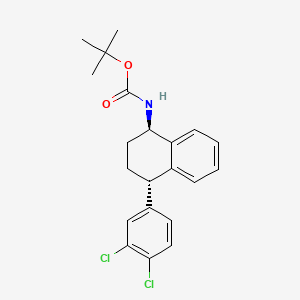

The molecular formula of 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is C20H24N2O11 . The average mass is 468.411 Da and the monoisotopic mass is 468.138000 Da .

Chemical Reactions Analysis

The chemical reactions involving 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside are complex. For instance, acetylation of an adduct, reduction of the resulting crude O-acetyloxime with borane in oxolane, and acetylation gave the 3,4,6-tri-O-acetyl derivative of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside .

科学研究应用

Biomedical Research

This compound is extensively used in biomedical research due to its intricate structure and reactivity. It serves as a crucial component in the development of new drugs and therapeutic agents . Its properties allow researchers to explore novel pathways for treating diseases, particularly those related to cellular metabolism and enzymatic activities.

Enzyme Activity Analysis

It acts as a substrate for β-N-Acetylglucosaminidases , enzymes that play a significant role in various biological processes. By studying the interaction between the compound and these enzymes, scientists can gain insights into enzyme kinetics and mechanisms .

Glycobiology

In the field of glycobiology , this compound is pivotal for understanding the chemistry of monosaccharides. It helps in elucidating the structure-function relationship of carbohydrates, which is essential for developing carbohydrate-based therapeutics .

Drug Development

The compound’s versatility makes it a valuable asset in drug development . It is used to synthesize analogs and derivatives that can lead to the discovery of new pharmacologically active molecules .

Antibacterial Research

Researchers utilize this compound in the study of drug-resistant bacterial infections . It provides a pathway to investigate the mechanisms by which bacteria develop resistance and to screen for potential antibacterial agents .

Lysosomal Storage Disorders

It is also used as a substrate to measure the activity of glycosidase enzymes, which is crucial for the diagnosis and study of lysosomal storage disorders . These are a group of conditions caused by the malfunction of specific enzymes .

Carbohydrate Chemistry

The compound is instrumental in advancing the field of carbohydrate chemistry . It allows for the exploration of complex carbohydrate molecules and their potential applications in various industries, including pharmaceuticals and biotechnology .

Analytical Chemistry

In analytical chemistry , this compound is used as a standard or reference material for calibrating instruments and validating analytical methods that are crucial in quality control and assurance in pharmaceutical manufacturing .

作用机制

Target of Action

The primary target of 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside is β-N-Acetylglucosaminidases . These enzymes play a crucial role in the hydrolysis of N-acetylglucosamine in glycoproteins and glycolipids .

Mode of Action

As a substrate, this compound interacts with β-N-Acetylglucosaminidases, enabling the study of the enzyme’s intricacies . The compound’s interaction with its target enzyme leads to changes that help unravel the complexities associated with β-N-acetylglucosaminidases .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the metabolism of glycoproteins and glycolipids, where β-N-Acetylglucosaminidases play a significant role . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of β-N-Acetylglucosaminidases activity . This can influence the metabolism of glycoproteins and glycolipids, potentially affecting various cellular functions.

属性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-WAPOTWQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745391 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13089-23-1 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)